Chloroquine Related Compound A is an impurity of chloroquine, which is a 9-aminoquinoline drug that effectively inhibits viral infections in humans.
Chloroquine Related Compound A is an impurity of chloroquine, which is a 9-aminoquinoline drug that effectively inhibits viral infections in humans.
A metabolite of Amodiaquine
4,7-Dichloroquinoline
CAS No.: 86-98-6
Cat. No.: VC21350189
Molecular Formula: C9H5Cl2N
Molecular Weight: 198.05 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 86-98-6 |
---|---|
Molecular Formula | C9H5Cl2N |
Molecular Weight | 198.05 g/mol |
IUPAC Name | 4,7-dichloroquinoline |
Standard InChI | InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H |
Standard InChI Key | HXEWMTXDBOQQKO-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN=C2C=C1Cl)Cl |
Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)Cl |
Appearance | Solid powder |
Melting Point | 93.0 °C |
Chemical Structure and Identification
4,7-Dichloroquinoline consists of a quinoline core structure with two chlorine atoms positioned at the 4 and 7 positions. Quinoline itself is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The addition of the two chlorine atoms at specific positions creates a compound with unique chemical and biological properties .
Basic Identification Parameters
Parameter | Value |
---|---|
Molecular Formula | C9H5Cl2N |
Molecular Weight | 198.049 g/mol |
CAS Registry Number | 86-98-6 |
IUPAC Standard InChIKey | HXEWMTXDBOQQKO-UHFFFAOYSA-N |
Alternative Names | 4,7-Dichloroquinoline; TL 1473 |
The molecular structure features nine carbon atoms, five hydrogen atoms, two chlorine atoms, and one nitrogen atom arranged in a specific conformation that contributes to its chemical reactivity and biological activities .
Physical Properties
4,7-Dichloroquinoline possesses distinct physical characteristics that influence its handling, storage, and applications in various settings. These properties have been well-documented through research and standardized testing protocols.
Property | Value | Conditions |
---|---|---|
Physical State | Solid powder | Standard conditions |
Appearance | Light brown | Visual observation |
Odor | Odorless | Sensory evaluation |
Melting Point | 84-86°C (183.2-186.8°F) | Atmospheric pressure |
Boiling Point | 148°C (298.4°F) | At 760 mmHg |
Flash Point | 164°C (327.2°F) | Standard test methods |
Vapor Pressure | 13 mbar | At 150°C |
Autoignition Temperature | 1000°C (1832°F) | Standard test conditions |
Solubility | Insoluble in water | At room temperature |
Enthalpy of Sublimation (ΔsubH°) | 89.5 ± 2.3 kJ/mol | Standard measurement |
These physical properties provide essential information for handling, processing, and utilizing 4,7-dichloroquinoline in laboratory and industrial settings .
Synthesis Methods
The synthesis of 4,7-dichloroquinoline has evolved significantly since its first documentation, with various approaches developed to optimize yield, purity, and scalability for industrial production.
Synthetic Routes
The classical synthesis pathway, developed by chemists at Winthrop Chemical Co., begins with 3-chloroaniline as the starting material. The multi-step process involves:
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Condensation of 3-chloroaniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions, forming an imine intermediate
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Cyclization to form the pyridine ring through heating in mineral oil
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Hydrolysis and decarboxylation processes
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Conversion of the hydroxy group in the 4-position to a chloro group using phosphoryl chloride
An alternative synthetic approach utilizes the Gould–Jacobs reaction, offering a different method of constructing the pyridine ring from 3-chloroaniline. This demonstrates the flexibility of synthetic approaches to this important intermediate .
Industrial Production
For large-scale industrial production, a streamlined method has been developed and patented. This process includes:
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Hydrolysis and acid adjustment on 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid
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Decarboxylation to produce 4-hydroxyl-7-chloroquinoline
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Chlorination of 4-hydroxyl-7-chloroquinoline using phosphorus oxychloride to obtain crude 4,7-dichloroquinoline
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One-step refining to obtain high-purity products
This industrial method achieves a product purity of ≥99% with a total yield of ≥70%, making it economically viable for large-scale production. The process utilizes readily available raw materials and employs a relatively simple procedure suitable for industrial settings .
Chemical Reactivity
The reactivity of 4,7-dichloroquinoline is largely determined by the different electronic environments surrounding its two chlorine atoms, which leads to selective reaction patterns important for its use as a synthetic intermediate.
Differential Reactivity of Chlorine Atoms
A key characteristic of 4,7-dichloroquinoline is the significant difference in reactivity between its two chlorine atoms:
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The chlorine atom at position 4 (in the pyridine ring) displays considerably higher reactivity in nucleophilic aromatic substitution reactions compared to the chlorine at position 7 (in the benzene ring)
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This differential reactivity allows for selective functionalization at the 4-position while maintaining the chlorine at position 7
Reactions with Nucleophiles
The selective reactivity at position 4 enables valuable transformations with various nucleophiles, particularly amines. For example, reaction with specific primary amines yields chloroquine and related antimalarial compounds with high efficiency. This selective reactivity is fundamental to the compound's utility as a pharmaceutical intermediate .
Biological Activities and Applications
4,7-Dichloroquinoline exhibits diverse biological activities that have been extensively studied and documented, making it valuable in multiple applications ranging from pharmaceutical development to vector control.
Antimalarial Activity
Recent research demonstrates significant antimalarial efficacy of 4,7-dichloroquinoline against Plasmodium falciparum, including both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains:
Strain Type | IC50 Value for 4,7-Dichloroquinoline | IC50 Value for Chloroquine (Control) |
---|---|---|
CQ-sensitive (CQ-s) | 6.7 nM | 23 nM |
CQ-resistant (CQ-r) | 8.5 nM | 27.5 nM |
These results indicate that 4,7-dichloroquinoline demonstrates superior efficacy compared to chloroquine, particularly against resistant strains, highlighting its potential in addressing antimalarial drug resistance challenges .
Vector Control Properties
Studies have revealed significant larvicidal and pupicidal activities against major disease vectors:
Vector Species | Stage | Lethal Toxicity (μM/mL) |
---|---|---|
Anopheles stephensi (malaria vector) | First instar larvae | 4.408 |
Anopheles stephensi (malaria vector) | Pupal populations | 7.958 |
Aedes aegypti (dengue vector) | First instar larvae | 5.016 |
Aedes aegypti (dengue vector) | Pupal populations | 10.669 |
These findings suggest potential applications in integrated vector management strategies, offering a dual approach to disease control by targeting both the pathogen and its vector .
Antiviral Properties
Research has demonstrated that 4,7-dichloroquinoline exhibits significant inhibitory effects against dengue virus (DENV-2) when tested at concentrations between 10-40 μg/mL. Importantly, in vitro studies have shown that purified 4,7-dichloroquinoline exhibits minimal toxicity on host systems up to concentrations of 100 μM/mL, suggesting a favorable therapeutic window for potential antiviral applications .
Pharmaceutical Intermediates
Perhaps the most established application of 4,7-dichloroquinoline is as a key intermediate in the synthesis of several important pharmaceutical compounds:
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Chloroquine - A well-known antimalarial drug
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Hydroxychloroquine - Used for treating discoid lupus erythematosus, systemic lupus erythematosus, and rheumatoid arthritis
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Amodiaquine - Another antimalarial agent
The discovery of hydroxychloroquine in 1949 was facilitated by the availability of 4,7-dichloroquinoline, which allowed researchers to investigate structural analogs of the 4-aminoquinoline type .
Ongoing Research Applications
4,7-Dichloroquinoline continues to serve as an important intermediate in the development of new drug candidates. Its versatile scaffold provides a foundation for creating novel therapeutic agents through strategic modifications, particularly by exploiting the selective reactivity at the 4-position .
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